2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
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Overview
Description
2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is an organic compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring, with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 2-phenylethanamine, followed by trifluoromethylation using trifluoromethyl iodide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The ethanamine side chain can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products may include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the ethanamine side chain.
Scientific Research Applications
2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The ethanamine side chain may interact with biological pathways, potentially modulating their activity .
Comparison with Similar Compounds
- 2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
- ®-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Comparison: Compared to similar compounds, 2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of both bromine and trifluoromethyl groups on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2731008-60-7 |
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Molecular Formula |
C9H10BrClF3N |
Molecular Weight |
304.5 |
Purity |
95 |
Origin of Product |
United States |
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